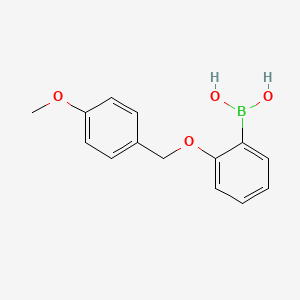

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-[(4-methoxyphenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO4/c1-18-12-8-6-11(7-9-12)10-19-14-5-3-2-4-13(14)15(16)17/h2-9,16-17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWFATUNDBQXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584721 | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-80-5 | |

| Record name | B-[2-[(4-Methoxyphenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Phenylboronic Acid Derivatives

A common method starts with phenylboronic acid, which is selectively functionalized at the ortho position with a 4-methoxybenzyl ether group. The typical synthetic route involves:

- Step 1: Protection or activation of the phenol group on the phenylboronic acid to allow selective ether formation.

- Step 2: Alkylation with 4-methoxybenzyl halide or equivalent electrophile under basic conditions to form the ether linkage.

- Step 3: Deprotection (if necessary) and purification to yield the target boronic acid derivative.

The reaction conditions often include the use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO) to facilitate the nucleophilic substitution. The reaction is typically conducted at ambient to moderate temperatures (25–80 °C) for several hours to ensure complete conversion.

Catalytic Methods Involving Boronic Acids

Recent research highlights catalytic approaches for boronic acid functionalization that could be adapted for this compound. For example, boronic acid–DMAPO (4-(N,N-dimethylamino)pyridine N-oxide) cooperative catalysis has been demonstrated for dehydrative condensation reactions involving boronic acids. Although this method is primarily applied to amide bond formation, the underlying principles of boronic acid activation and functional group tolerance could inform ether formation strategies.

- General procedure: Boronic acid and activating agents are combined in anhydrous aromatic solvents (e.g., toluene, benzene) with molecular sieves to remove water.

- Reaction monitoring: Techniques like NMR and HPLC are used to confirm product formation and purity.

- Purification: Silica gel chromatography with hexane–ethyl acetate mixtures is standard.

This methodology ensures high selectivity and yields in boronic acid functionalization, which could be extended to the synthesis of (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid.

Research Findings and Analytical Data

The compound's preparation is confirmed by several analytical techniques:

| Technique | Purpose | Typical Data for this compound |

|---|---|---|

| 1H NMR Spectroscopy | Identification of aromatic and methoxy protons | Signals corresponding to aromatic protons on phenyl and methoxybenzyl rings; singlet for methoxy group around 3.7 ppm |

| 13C NMR Spectroscopy | Carbon environment confirmation | Signals for aromatic carbons and methoxy carbon consistent with structure |

| 11B NMR Spectroscopy | Boron environment confirmation | Characteristic boron resonance confirming boronic acid moiety presence |

| Infrared (IR) Spectroscopy | Functional group identification | Bands for B–OH stretching (~3200–3500 cm⁻¹), aromatic C–H, and ether C–O stretching |

| Mass Spectrometry (HRMS) | Molecular weight and formula confirmation | Molecular ion peak matching calculated mass for C14H15BO4 (approximate formula) |

These data collectively confirm the successful synthesis and purity of the compound.

Comparative Analysis with Related Boronic Acids

| Compound Name | Structural Features | Preparation Notes |

|---|---|---|

| Phenylboronic Acid | Simple phenyl ring with boronic acid group | Commercially available; used as starting material |

| 4-Methylphenylboronic Acid | Methyl substitution on phenyl ring | Synthesized via electrophilic substitution |

| 3,4-Dimethoxyphenylboronic Acid | Two methoxy groups on phenyl ring | Prepared by methylation of hydroxyphenylboronic acids |

| 2-(4-Hydroxyphenyl)boronic Acid | Hydroxyl substitution on phenyl ring | Synthesized via directed ortho-metalation |

| This compound | Methoxybenzyl ether substitution at ortho position | Prepared by etherification of phenylboronic acid derivatives with 4-methoxybenzyl halides |

The specific methoxybenzyl ether substitution differentiates this compound, requiring selective etherification methods that preserve the boronic acid functionality.

Summary of Preparation Methodology

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Starting material: phenylboronic acid | Commercially available or synthesized |

| 2 | Ether formation via alkylation with 4-methoxybenzyl halide | Base (K2CO3 or NaH), polar aprotic solvent, 25–80 °C, several hours |

| 3 | Purification | Silica gel chromatography, hexane/ethyl acetate mixtures |

| 4 | Characterization | 1H, 13C, 11B NMR, IR, HRMS |

Chemical Reactions Analysis

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds and substituted phenols.

Scientific Research Applications

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid is widely used in scientific research due to its versatility:

Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in targeting enzymes and receptors.

Mechanism of Action

The primary mechanism by which (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid exerts its effects is through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.

Comparison with Similar Compounds

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and 4-methoxyphenylboronic acid:

Phenylboronic Acid: This compound lacks the (4-methoxybenzyl)oxy group, making it less sterically hindered and potentially more reactive in certain reactions.

4-Methoxyphenylboronic Acid: Similar to this compound but without the additional benzyl ether group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for particular synthetic applications.

Biological Activity

(2-((4-Methoxybenzyl)oxy)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and enzyme inhibition. The unique structural features of this boronic acid derivative facilitate its interaction with biological macromolecules, making it a subject of significant research interest.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₅BO₄. Its structure includes a boronic acid group, which is crucial for its biological activity, particularly in reversible covalent binding to diols and other biomolecules. The presence of the methoxy group enhances its solubility and interaction with biological targets.

1. Antiproliferative Activity

Research indicates that phenylboronic acids, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative potential of several phenylboronic acid derivatives using the sulforhodamine B (SRB) assay and the MTT assay across five cancer cell lines: leukemia (MV-4-11), breast (MCF7), urinary bladder (5637), ovarian (A2780), and lung cancer (A-549). The results showed that certain derivatives exhibited low micromolar values for half-maximal inhibitory concentration (), indicating strong antiproliferative activity .

| Compound Name | Values (µM) |

|---|---|

| 2-Fluoro-6-formylphenylboronic acid | 12.5 (A2780) |

| 3-Morpholino-5-fluorobenzoxaborole | 15.3 (A2780) |

| This compound | TBD |

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction. In particular, studies have shown that certain phenylboronic acids can induce G2/M phase arrest in cancer cells, leading to increased apoptosis as evidenced by caspase-3 activation and morphological changes indicative of mitotic catastrophe .

Case Studies

Several case studies have highlighted the efficacy of boronic acids in cancer treatment:

- Ovarian Cancer Study : A study on A2780 ovarian cancer cells revealed that specific phenylboronic acids led to significant cell cycle arrest at the G2/M phase, with accompanying apoptosis. The compounds were found to activate p21, a cyclin-dependent kinase inhibitor, which plays a key role in cell cycle regulation .

- Structure-Activity Relationship : Investigations into the structure-activity relationships (SARs) of boronic acids have shown that modifications at specific positions can enhance biological activity. For example, introducing electron-withdrawing groups at para or ortho positions has been linked to increased potency against cancer cell lines .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (2-((4-Methoxybenzyl)oxy)phenyl)boronic acid?

The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include:

- Protection/deprotection : The 4-methoxybenzyl (PMB) group is introduced via nucleophilic substitution or Mitsunobu reaction to protect the phenolic oxygen.

- Boronic acid installation : A palladium-catalyzed Miyaura borylation or lithium-halogen exchange followed by boronate ester formation is employed.

- Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) are tuned to improve yield and selectivity. For example, THF/water mixtures at 60–80°C often enhance boronic acid stability .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR verify substituent positions and boronic acid protonation state. NMR (if available) confirms boron coordination .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] or [M−OH] ions) .

- Purity assessment : Reverse-phase HPLC with UV detection at 254 nm is standard. Differential Scanning Calorimetry (DSC) may assess crystallinity .

Q. How is this compound applied in Suzuki-Miyaura cross-coupling reactions?

The boronic acid reacts with aryl/heteroaryl halides under Pd catalysis (e.g., Pd(PPh)) in a base (e.g., NaCO) and solvent system (e.g., DME/HO). Key considerations:

- Substrate compatibility : Electron-rich aryl halides may require elevated temperatures (80–100°C).

- Steric effects : The PMB group can hinder coupling; bulky ligands (e.g., SPhos) improve efficiency .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-31G(d)) model:

- Bond lengths/angles : The B–O bond length (~1.36 Å) and dihedral angles reveal conjugation with the aromatic system.

- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions, explaining regioselectivity in cross-couplings .

- Activation barriers : Predict reaction pathways for boronic acid transformations (e.g., protodeboronation risks) .

Q. How to resolve contradictions in reported reaction yields or selectivity?

Discrepancies may arise from:

- Moisture sensitivity : Boronic acids hydrolyze to boroxines; rigorous anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Catalyst variability : Screen Pd sources (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., XPhos vs. SPhos) .

- Substrate purity : Trace impurities (e.g., residual Pd) can inhibit reactions; repurify starting materials .

Q. What methodologies quantify interactions between this compound and biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Determines binding stoichiometry and thermodynamics (ΔH, ΔS) .

- Fluorescence quenching : Monitors conformational changes in proteins upon boronic acid binding .

Q. How does the PMB group influence reactivity compared to simpler boronic acids?

The PMB moiety:

- Enhances solubility : Methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Steric shielding : Protects the boronic acid from undesired side reactions (e.g., oxidation) but may reduce coupling efficiency with bulky substrates .

- Electronic effects : Electron-donating methoxy groups stabilize the boronate intermediate, accelerating transmetallation in Suzuki reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.